molecular formula C18H16N2O5S B4963961 2-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate

2-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate

Cat. No. B4963961
M. Wt: 372.4 g/mol
InChI Key: IAXHQNUAFYGEFG-UHFFFAOYSA-N
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Description

2-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate, also known as MNPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate is not fully understood, but it is believed to involve the modulation of ion channels and receptors. This compound has been shown to interact with voltage-gated sodium channels, calcium channels, and NMDA receptors, among others. These interactions can alter the activity of these channels and receptors, leading to changes in cellular function and signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target and concentration. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to reduced proliferation and survival. In neurons, this compound has been shown to modulate the activity of ion channels and receptors, affecting synaptic transmission and plasticity. In animal models, this compound has been shown to have analgesic and anticonvulsant effects, suggesting its potential use as a therapeutic agent for pain and epilepsy.

Advantages and Limitations for Lab Experiments

2-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate has several advantages for lab experiments, including its high purity, stability, and specificity. This compound can be easily synthesized and purified, allowing for large-scale production. This compound is also stable under a range of conditions, making it suitable for long-term storage and use. However, this compound has some limitations, including its potential toxicity and off-target effects. This compound can be toxic at high concentrations, and its off-target effects can complicate its use in some experimental systems.

Future Directions

There are several future directions for the study of 2-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate. One direction is the further elucidation of its mechanism of action, particularly its interactions with ion channels and receptors. Another direction is the development of new this compound derivatives with improved efficacy and safety profiles. Additionally, this compound could be further explored for its potential applications in other fields, such as infectious disease research and regenerative medicine. Overall, this compound is a promising compound with significant potential for scientific research and drug discovery.

Synthesis Methods

2-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate can be synthesized through a multistep process, starting with the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The resulting compound is then reacted with 2-(4-morpholinyl)ethanethiol to produce this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

2-(4-morpholinylcarbonothioyl)phenyl 4-nitrobenzoate has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors, suggesting its potential use as a therapeutic agent for neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety.

properties

IUPAC Name

[2-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c21-18(13-5-7-14(8-6-13)20(22)23)25-16-4-2-1-3-15(16)17(26)19-9-11-24-12-10-19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXHQNUAFYGEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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